

# Technical Guide: Spectroscopic and Synthetic Profile of 3-((4-Isopropylbenzyl)oxy)azetidine

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## Compound of Interest

Compound Name:	3-((4-Isopropylbenzyl)oxy)azetidine
Cat. No.:	B1392434

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Audience: Researchers, scientists, and drug development professionals.

**Disclaimer:** To date, specific experimental spectroscopic data and a dedicated synthetic protocol for **3-((4-Isopropylbenzyl)oxy)azetidine** have not been reported in peer-reviewed literature. The following guide is a comprehensive compilation based on established synthetic methodologies for analogous compounds and predicted spectroscopic values derived from data for structurally related molecules.

## Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The 3-oxy-substituted azetidine motif, in particular, offers a versatile platform for introducing a variety of functional groups. This guide focuses on **3-((4-Isopropylbenzyl)oxy)azetidine**, a compound featuring a 4-isopropylbenzyl ether linkage, a common substituent in pharmacologically active molecules. This document provides a detailed, albeit predictive, overview of its spectroscopic characteristics and a robust, generalized synthetic protocol.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-((4-Isopropylbenzyl)oxy)azetidine**. These predictions are based on the known spectral properties

of 3-(benzyloxy)azetidine, 4-isopropylbenzyl alcohol, and general principles of NMR, MS, and IR spectroscopy.

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.25	d	2H	Ar-H (ortho to $\text{CH}_2$ )
~7.18	d	2H	Ar-H (ortho to isopropyl)
~4.50	s	2H	$\text{O}-\text{CH}_2-\text{Ar}$
~4.30	m	1H	Azetidine CH-O
~3.90	m	2H	Azetidine $\text{CH}_2$ (adjacent to NH, axial)
~3.60	m	2H	Azetidine $\text{CH}_2$ (adjacent to NH, equatorial)
~2.90	sept	1H	Isopropyl CH
~1.25	d	6H	Isopropyl $\text{CH}_3$

Solvent:  $\text{CDCl}_3$ . Predicted chemical shifts are approximate.

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~148.5	Ar-C (ipso, isopropyl)
~135.5	Ar-C (ipso, $\text{CH}_2$ )
~128.0	Ar-CH (ortho to $\text{CH}_2$ )
~126.5	Ar-CH (ortho to isopropyl)
~72.0	O- $\text{CH}_2$ -Ar
~65.0	Azetidine CH-O
~53.0	Azetidine $\text{CH}_2$ -N
~34.0	Isopropyl CH
~24.0	Isopropyl $\text{CH}_3$

Solvent:  $\text{CDCl}_3$ . Predicted chemical shifts are approximate.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment Ion
219	$[\text{M}]^+$ (Molecular Ion)
133	$[\text{M} - \text{C}_4\text{H}_8\text{NO}]^+$ (Loss of azetidinoxy group)
119	$[\text{C}_9\text{H}_{11}]^+$ (Isopropyltropylium ion)
105	$[\text{C}_8\text{H}_9]^+$ (Loss of methyl from isopropyltropylium ion)
86	$[\text{C}_4\text{H}_8\text{NO}]^+$ (Azetidinoxy fragment)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment of Absorption Band
~3350	N-H Stretch (secondary amine)
~3050-3020	C-H Stretch (aromatic)
~2960-2850	C-H Stretch (aliphatic)
~1460	C-H Bend (aliphatic)
~1100	C-O Stretch (ether) <sup>[1]</sup>

## Experimental Protocols

The synthesis of **3-((4-Isopropylbenzyl)oxy)azetidine** can be achieved through a three-step process:

- Synthesis of N-Boc-3-hydroxyazetidine.
- O-alkylation with 4-isopropylbenzyl bromide.
- Deprotection of the N-Boc group.

### 3.1. Synthesis of N-Boc-3-hydroxyazetidine

This procedure is adapted from established methods for the synthesis of this key intermediate. <sup>[2][3]</sup>

- Materials: 1-Benzhydrylazetidin-3-ol hydrochloride, Sodium hydroxide, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), Palladium on carbon (10%), Methanol, Dichloromethane (DCM), Water.
- Procedure:
  - To a solution of 1-benzhydrylazetidin-3-ol hydrochloride in a mixture of water and DCM, add a solution of sodium hydroxide to basify the mixture.
  - Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzhydrylazetidin-3-ol.

- Dissolve the crude 1-benzhydrylazetidin-3-ol in methanol.
- Add 10% Palladium on carbon to the solution.
- Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
- To the filtrate, add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) and stir at room temperature for several hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-3-hydroxyazetidine as a white solid.

### 3.2. Synthesis of tert-Butyl **3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate**

This O-alkylation is a standard Williamson ether synthesis.

- Materials: N-Boc-3-hydroxyazetidine, 4-Isopropylbenzyl bromide, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
  - To a stirred solution of N-Boc-3-hydroxyazetidine in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
  - Allow the mixture to warm to room temperature and stir for 30 minutes.
  - Cool the reaction mixture back to 0 °C and add a solution of 4-isopropylbenzyl bromide in anhydrous DMF dropwise.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Quench the reaction by the slow addition of water at 0 °C.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield tert-butyl **3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate**.

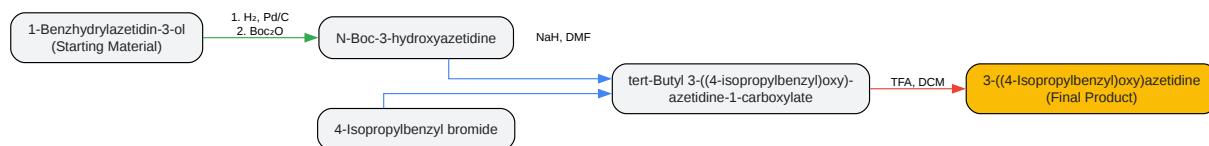
### 3.3. Synthesis of **3-((4-Isopropylbenzyl)oxy)azetidine** (Final Product)

Deprotection of the N-Boc group is typically achieved under acidic conditions.[\[4\]](#)

- Materials: tert-Butyl **3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate**, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure:
  - Dissolve tert-butyl **3-((4-isopropylbenzyl)oxy)azetidine-1-carboxylate** in DCM.
  - Add trifluoroacetic acid dropwise at 0 °C.
  - Stir the reaction mixture at room temperature for 1-2 hours (monitored by TLC).
  - Concentrate the reaction mixture under reduced pressure.
  - Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, **3-((4-Isopropylbenzyl)oxy)azetidine**.

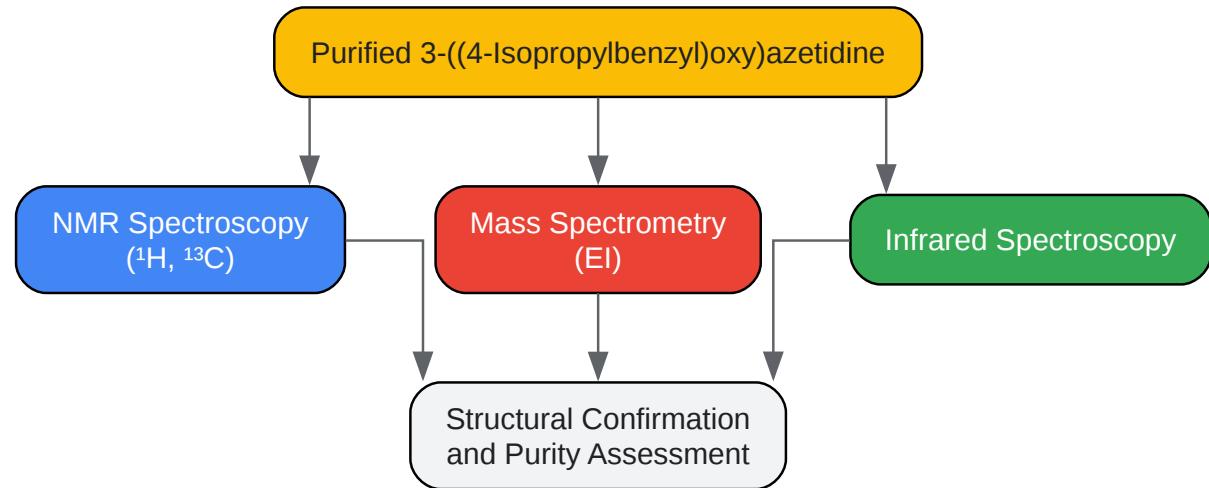
## Visualizations

Diagram 1: Synthetic Workflow

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Caption: Synthetic pathway to **3-((4-Isopropylbenzyl)oxy)azetidine**.

Diagram 2: Spectroscopic Characterization Workflow

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Caption: Workflow for the spectroscopic analysis of the final product.

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